Methyl 3,5-dibromo-2,6-difluorophenylacetate
CAS No.: 1806306-13-7
Cat. No.: VC2754461
Molecular Formula: C9H6Br2F2O2
Molecular Weight: 343.95 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1806306-13-7 |
---|---|
Molecular Formula | C9H6Br2F2O2 |
Molecular Weight | 343.95 g/mol |
IUPAC Name | methyl 2-(3,5-dibromo-2,6-difluorophenyl)acetate |
Standard InChI | InChI=1S/C9H6Br2F2O2/c1-15-7(14)2-4-8(12)5(10)3-6(11)9(4)13/h3H,2H2,1H3 |
Standard InChI Key | CLSZLHLWMRNQFS-UHFFFAOYSA-N |
SMILES | COC(=O)CC1=C(C(=CC(=C1F)Br)Br)F |
Canonical SMILES | COC(=O)CC1=C(C(=CC(=C1F)Br)Br)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Properties
Methyl 3,5-dibromo-2,6-difluorophenylacetate belongs to the family of halogenated phenylacetates. Based on structural analysis and comparison with similar compounds, the following molecular properties can be identified:
Parameter | Value |
---|---|
Molecular Formula | C9H6Br2F2O2 |
Molecular Weight | Approximately 343.95 g/mol |
Physical State | Likely a crystalline solid at room temperature |
Solubility | Expected to be soluble in organic solvents like DMSO, DCM, and methanol; poorly soluble in water |
Melting Point | Estimated to be between 80-120°C (based on similar compounds) |
Stability | Likely stable under standard conditions but sensitive to strong nucleophiles |
The structure features a benzene ring with two bromine atoms at the meta positions (3 and 5) and two fluorine atoms at the ortho positions (2 and 6), with an acetate group connected to a methyl ester. This specific halogenation pattern creates a unique electronic distribution and reactivity profile.
Structural Comparison with Similar Compounds
When comparing with the closely related compound Methyl 3,6-dibromo-2,4-difluorophenylacetate (CAS: 1803783-49-4), several important structural differences emerge. Although both compounds share the same molecular formula (C9H6Br2F2O2) and similar molecular weight (343.95 g/mol), the positional isomerism of the halogen substituents significantly affects their chemical and biological properties.
In Methyl 3,6-dibromo-2,4-difluorophenylacetate, the bromine atoms are located at positions 3 and 6, while the fluorine atoms occupy positions 2 and 4. This creates a different electronic distribution compared to our target compound, where bromines are at positions 3 and 5 and fluorines at 2 and 6. This subtle difference would likely result in distinct chemical reactivity patterns and potentially different biological activities.
Synthesis Methodologies
Direct Halogenation Approach
Starting with 2,6-difluorophenylacetic acid methyl ester, selective bromination at positions 3 and 5 could be achieved using a suitable brominating agent (such as N-bromosuccinimide or bromine) under controlled conditions. The key challenge would be ensuring regioselectivity of the bromination.
C-H Activation Methodology
More modern approaches might employ C-H activation strategies, as demonstrated in the meta-hydroxylation and meta-acetoxylation protocols documented in the scientific literature . These methods utilize palladium catalysis and directing groups to achieve selective functionalization. For example, a palladium-catalyzed reaction with appropriate ligands could potentially be adapted for selective meta-bromination.
As observed in similar C-H activation protocols, the choice of solvent significantly impacts reaction efficiency. Hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) have shown promise as reaction media for related transformations . The optimization table below illustrates the type of solvent screening that would be necessary for developing an efficient synthesis:
Entry | Solvent | Expected Yield | Selectivity |
---|---|---|---|
1 | HFIP | Moderate to high | Good |
2 | TFE | Moderate | Moderate |
3 | DCE | Low | Poor |
4 | DCM | Low | Poor |
5 | HFIP:DCE (9:1) | Moderate to high | Good |
Key Synthetic Considerations
The successful synthesis of this compound would require careful optimization of several parameters:
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Catalyst selection: Pd(OAc)2 has shown efficacy in related C-H activation protocols
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Ligand choice: Amino acid derivatives like Ac-Gly-OH or For-Gly-OH (at approximately 25 mol%) might promote meta-selectivity
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Reaction conditions: Temperature around 70°C for 24 hours has proven effective for similar transformations
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Purification: Column chromatography using petroleum ether/ethyl acetate mixtures would likely be suitable for isolation
Structure-Activity Relationship Analysis
Electronic Effects of Halogen Substitution
The specific arrangement of bromine and fluorine atoms in Methyl 3,5-dibromo-2,6-difluorophenylacetate creates a unique electronic profile:
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The electron-withdrawing nature of both bromine and fluorine atoms reduces electron density in the aromatic ring
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The ortho-positioned fluorine atoms (at positions 2 and 6) exert a strong inductive electron-withdrawing effect
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The meta-positioned bromine atoms (at positions 3 and 5) contribute both inductive and resonance effects
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This combination likely results in a relatively electron-deficient aromatic system with distinct reactivity patterns
Comparison with Similar Compounds
When compared to Methyl 3,6-dibromo-2,4-difluorophenylacetate, the target compound exhibits several important differences:
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Symmetry: Methyl 3,5-dibromo-2,6-difluorophenylacetate possesses a higher degree of symmetry due to the placement of identical halogens at corresponding positions
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Electronic distribution: The different arrangement of halogens creates a distinct electronic density map
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Steric considerations: The placement of fluorine atoms at both ortho positions (2 and 6) in the target compound may create unique steric constraints around the acetate moiety
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Potential hydrogen bonding: The specific arrangement of electronegative atoms influences the compound's ability to participate in hydrogen bonding networks
Analytical Characterization
NMR Spectroscopy
The 1H NMR spectrum would likely show:
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A singlet at approximately δ 3.7-3.8 ppm (3H) corresponding to the methyl ester
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A singlet at approximately δ 3.9-4.0 ppm (2H) for the methylene group
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A singlet or multiplet at approximately δ 7.2-7.4 ppm (1H) for the aromatic proton at position 4
The 13C NMR would be expected to show signals for:
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The methyl carbon at approximately δ 52-53 ppm
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The methylene carbon at approximately δ 38-40 ppm
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The carbonyl carbon at approximately δ 168-170 ppm
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Six distinct aromatic carbon signals, with characteristic splitting patterns due to C-F and C-Br coupling
Mass Spectrometry
The mass spectrum would likely show:
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Molecular ion peaks corresponding to the isotope pattern characteristic of compounds containing two bromine atoms
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Fragment ions resulting from the loss of the methyl ester group
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Fragment ions corresponding to the loss of bromine atoms
Chromatographic Behavior
Based on similar compounds, Methyl 3,5-dibromo-2,6-difluorophenylacetate would likely exhibit the following chromatographic characteristics:
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HPLC retention: Moderate to high retention on reverse-phase columns due to its hydrophobicity
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TLC mobility: Good mobility in medium-polarity solvent systems such as hexane/ethyl acetate mixtures
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GC analysis: Suitable for GC analysis with appropriate temperature programming
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